Ethyl 4-formyl-1,3-thiazole-5-carboxylate
Description
Chemical Identity and Classification
This compound belongs to the thiazole class of heterocyclic compounds, which are five-membered rings containing both sulfur and nitrogen atoms. The compound is characterized by its specific substitution pattern, featuring a formyl group at the 4-position and an ethyl carboxylate group at the 5-position of the thiazole ring. According to the PubChem database, this compound carries the Chemical Abstracts Service registry number 544704-32-7 and has been catalogued with the identifier 85839614.
The molecular structure exhibits significant electronic characteristics typical of thiazole derivatives. Thiazoles are planar molecules characterized by significant pi-electron delocalization and possess some degree of aromaticity, more so than the corresponding oxazoles. The calculated pi-electron density marks carbon-5 as the primary site for electrophilic substitution, while carbon-2 hydrogen is susceptible to deprotonation. In this compound, the presence of both electron-withdrawing groups significantly influences the electronic distribution and reactivity of the thiazole ring.
The compound's chemical properties can be systematically organized in the following comprehensive table:
The classification of this compound within heterocyclic chemistry places it among the azoles, a group that includes imidazoles and oxazoles. The thiazole moiety can be considered a functional group when part of a larger molecule, and its presence often confers biological activity to the parent compound. The specific substitution pattern in this compound creates a molecule with dual electrophilic character due to the presence of both the formyl group and the ester functionality.
Historical Context and Discovery
The development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborator Johannes Heinrich Weber in 1887. On November 18, 1887, these chemists signed what could be considered the birth certificate of thiazole chemistry under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)". Their fundamental definition established thiazoles as nitrogen and sulfur-containing substances with the formula (CH)ₙNS, which relate to pyridine as thiophene relates to benzene.
The historical significance of this discovery cannot be overstated, as Hantzsch and Weber proved the existence of both thiazole and isothiazole, although neither was known in the free state at the time. They established the nomenclature system that extends to modern thiazole derivatives, proposing names for the three azole derivatives of thiophene, pyrrole, and furan as thiazole, imidazole, and oxazole, respectively. The researchers noted the high reactivity of groups attached to the carbon atom positioned between sulfur and nitrogen, proposing the prefix "meso" for this position in the normal azole series.
The evolution of thiazole chemistry continued through subsequent decades, with significant contributions from researchers who developed synthetic methodologies for various thiazole derivatives. The controversy between Hantzsch and Tcherniac regarding the structure of certain thiazole compounds, which lasted from 1892 to 1919, actually advanced the field by clarifying fundamental structural questions and establishing reliable synthetic methods. This historical debate demonstrated the importance of rigorous structural determination in heterocyclic chemistry and established precedents for the careful characterization of new thiazole derivatives.
Modern synthetic approaches to thiazole derivatives, including this compound, build upon these foundational discoveries. The development of the Hantzsch thiazole synthesis, which involves the reaction of phenacyl bromide substrates through (3 + 2) heterocyclization reactions, has become a cornerstone methodology in thiazole chemistry. This synthetic approach has enabled the preparation of numerous thiazole-based compounds with diverse biological activities.
Significance in Heterocyclic Chemistry
This compound occupies a significant position within heterocyclic chemistry due to the inherent properties of the thiazole ring system and the strategic placement of its functional groups. Thiazole derivatives have demonstrated remarkable importance in medicinal chemistry, with the thiazole moiety serving as a pharmacophore in numerous biologically active compounds. The significance of nitrogen-containing heterocycles is evidenced by their prevalence in pharmaceutical compounds, with approximately 75% of Food and Drug Administration-approved small-molecule drugs containing one or more nitrogen-based heterocycles.
The thiazole ring system exhibits unique electronic properties that contribute to its biological significance. The aromatic character of thiazoles, evidenced by proton nuclear magnetic resonance chemical shifts between 7.27 and 8.77 parts per million, indicates a strong diamagnetic ring current. This aromaticity, combined with the presence of both sulfur and nitrogen heteroatoms, creates distinctive electronic environments that facilitate specific molecular interactions with biological targets.
The biological importance of thiazole-containing compounds is exemplified by their presence in natural products and essential biomolecules. Thiamine, also known as vitamin B₁, contains a thiazole ring and represents one of the most important naturally occurring thiazole derivatives. The thiazole moiety is also found in epothilone and other naturally occurring peptides, demonstrating its significance in biological systems. These natural occurrences have inspired synthetic chemists to develop thiazole-based compounds for pharmaceutical applications.
Research has demonstrated that thiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant properties. The structural diversity possible within the thiazole framework allows for the development of compounds with specific biological targets and mechanisms of action. Several clinically approved drugs contain thiazole moieties, including sulfathiazole, aztreonam, numerous cephalosporin antibiotics, pramipexole, edoxaban, isavuconazole, famotidine, nizatidine, meloxicam, and various anticancer agents.
The synthetic versatility of this compound stems from its multiple reactive sites. The formyl group can participate in nucleophilic addition reactions, condensation reactions, and oxidation-reduction processes. The ethyl ester functionality provides opportunities for hydrolysis, transesterification, and amidation reactions. This combination of reactive sites makes the compound a valuable intermediate in the synthesis of more complex thiazole-based structures.
Research Objectives and Scope
Contemporary research involving this compound encompasses multiple scientific domains, reflecting the compound's versatility and potential applications. The primary research objectives center on understanding the compound's synthetic utility, exploring its chemical reactivity patterns, and investigating potential biological activities. Current research initiatives focus on developing efficient synthetic methodologies for preparing this compound and utilizing it as a building block for more complex molecular architectures.
Synthetic methodology development represents a major research focus, with scientists investigating various approaches to prepare this compound efficiently and selectively. Research has demonstrated that the compound can be synthesized through the reaction of 4-formylthiazole with ethyl chloroformate in the presence of bases such as triethylamine. Alternative synthetic routes involve the cyclization of ethyl 2-aminothiazole-4-carboxylate with formic acid under reflux conditions. Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yields.
The chemical reactivity of this compound presents numerous research opportunities. The formyl group can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide. Reduction of the formyl group with sodium borohydride or lithium aluminum hydride yields hydroxymethyl derivatives. The ester functionality can participate in nucleophilic substitution reactions with amines or alcohols to form amides or alternative esters.
Research objectives also encompass the exploration of biological activities associated with this thiazole derivative. Studies have indicated that thiazole compounds can interact with enzymes, proteins, and other biomolecules through various mechanisms. The compound's potential to influence cellular processes, including cell signaling pathways and gene expression, represents an active area of investigation. Research has shown that similar thiazole derivatives can inhibit specific kinases and affect mitochondrial function.
The scope of current research extends to investigating the compound's role in drug discovery and development. Thiazole derivatives have demonstrated significant potential as enzyme inhibitors, particularly in the development of compounds targeting specific biological pathways. Research on thiazole-5-carboxylic acid derivatives as xanthine oxidase inhibitors has shown promising results, with some compounds exhibiting inhibitory concentrations in the micromolar range. The strategic modification of the thiazole core structure, including the introduction of formyl and ester functionalities, represents a rational approach to optimizing biological activity.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-formyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-2-11-7(10)6-5(3-9)8-4-12-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJTUYUMZSPGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Oxidation of Hydroxymethyl-Thiazole Esters
One well-documented method starts from ethyl 4-(hydroxymethyl)-1,3-thiazole-5-carboxylate, which undergoes selective oxidation to the corresponding 4-formyl derivative.
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- The hydroxymethyl precursor is dissolved in dichloromethane and treated with sodium bicarbonate aqueous solution at controlled temperature (30–32 °C).
- A catalytic system comprising potassium bromide, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium hypochlorite is added slowly at 0–2 °C to effect oxidation of the hydroxymethyl group to the aldehyde.
- The reaction progress is monitored by HPLC to ensure high conversion and purity.
- After reaction completion, organic extraction and washing steps are performed, followed by drying and solvent removal under reduced pressure to isolate this compound with purity around 97–98%.
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxidation of hydroxymethyl ester | NaHCO3, KBr, TEMPO, NaOCl, DCM, 0–2 °C, 1 hr | 85–90 | 97–98% |
This method benefits from mild conditions and high selectivity, avoiding overoxidation or ring degradation.
Synthesis via Formylation of 4-Methylthiazole-5-Carboxylate
Another approach involves the formylation of 4-methylthiazole-5-carboxylate derivatives, followed by oxidation to the aldehyde:
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- Reduction of 4-methylthiazole-5-carboxylate ester to the hydroxymethyl intermediate using sodium borohydride and aluminum chloride in monoglyme solvent at low temperatures (-10 to +5 °C).
- Subsequent oxidation of the hydroxymethyl intermediate to the formyl derivative using oxidizing agents such as pyridinium chlorochromate (PCC) in dichloromethane at 15–30 °C.
- Purification by extraction and solvent removal yields the aldehyde with purity >99%.
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reduction to hydroxymethyl | NaBH4, AlCl3, monoglyme, -10 to +5 °C | 80–85 | 95–97% |
| Oxidation to aldehyde | PCC, DCM, 15–30 °C | 75–80 | >99% |
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Oxidation of hydroxymethyl ester | Ethyl 4-(hydroxymethyl)-1,3-thiazole-5-carboxylate | NaHCO3, KBr, TEMPO, NaOCl, DCM, 0–2 °C | Mild conditions, high purity | Requires hydroxymethyl precursor |
| Formylation via reduction and oxidation | 4-Methylthiazole-5-carboxylate ester | NaBH4, AlCl3 (reduction); PCC (oxidation) | High purity, well-established | Use of toxic chromium oxidant |
| Cyclization and formylation | Ethyl 2-chloroacetate and thiourea | Condensation, Vilsmeier-Haack formylation | Modular synthesis, scalable | Multi-step, requires optimization |
Analytical and Research Findings
- Purity and Yield Monitoring: High-performance liquid chromatography (HPLC) is the primary method used to monitor reaction progress and purity, with typical purities ranging from 97% to >99% after purification.
- Spectroscopic Characterization: Nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C) and mass spectrometry (MS) confirm the presence of the formyl group and the integrity of the thiazole ring.
- Reaction Optimization: Temperature control, reagent stoichiometry, and reaction times are critical to avoid side reactions such as overoxidation or ester hydrolysis.
- Scale-Up Considerations: The oxidation method using TEMPO and sodium hypochlorite is amenable to scale-up due to mild conditions and environmentally benign reagents compared to chromium-based oxidants.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or alcohols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Ethyl 4-carboxy-1,3-thiazole-5-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-1,3-thiazole-5-carboxylate.
Substitution: Ethyl 4-(substituted)-1,3-thiazole-5-carboxylate derivatives.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 4-formyl-1,3-thiazole-5-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its thiazole structure enhances biological activity, making it a valuable component in drug development.
Key Findings
- Anticancer Activity : Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds synthesized from this compound have shown promising results in inhibiting cancer cell proliferation (IC50 values ranging from 10–30 µM) .
- Antimicrobial Properties : The compound has been utilized in developing antibiotics targeting bacterial infections. Its efficacy is attributed to the unique thiazole ring system that enhances interaction with biological targets .
Agricultural Chemistry
In agricultural chemistry, this compound is employed in formulating agrochemicals such as fungicides and herbicides. Its effectiveness against plant pathogens while being less toxic to beneficial organisms makes it a suitable candidate for sustainable agriculture.
Applications in Agrochemicals
- Fungicides : The compound has been tested for its ability to control fungal pathogens effectively, providing an alternative to conventional fungicides that may pose environmental risks .
- Herbicides : Research has indicated its potential use in developing herbicides that selectively target weeds without harming crops .
Biochemical Research
This compound is also significant in biochemical research. It is used as a reagent in various assays and studies aimed at understanding metabolic pathways and enzyme activities.
Research Applications
- Enzyme Inhibition Studies : The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic processes. This research is crucial for developing therapeutic agents targeting metabolic disorders .
- Peptide Synthesis : It serves as a high-yielding organic buffer for peptide synthesis, facilitating the production of biologically active peptides .
Material Science
The unique properties of this compound make it an interesting candidate for material science applications, particularly in developing new materials with enhanced properties.
Potential Uses
- Polymer Development : Research is ongoing into using this compound to create novel polymers with improved thermal stability and chemical resistance .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Pharmaceuticals | Anticancer drugs | IC50 values of synthesized derivatives: 10–30 µM |
| Antibiotics targeting bacterial infections | Enhanced biological activity due to thiazole ring | |
| Agricultural Chemistry | Fungicides and herbicides | Effective against plant pathogens |
| Biochemical Research | Enzyme inhibition studies | Important for therapeutic development |
| Peptide synthesis | High-yielding organic buffer | |
| Material Science | Polymer development | Improved thermal stability |
Case Study 1: Anticancer Activity
A study evaluated several derivatives synthesized from this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly on glioblastoma and melanoma cells, indicating its potential as a lead compound for further drug development .
Case Study 2: Agricultural Efficacy
Field trials conducted with formulations containing this compound showed promising results in controlling fungal infections in crops while maintaining safety for beneficial insects. This study highlights its potential role in sustainable agricultural practices .
Mechanism of Action
The mechanism of action of ethyl 4-formyl-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Diversity
The following table compares ethyl 4-formyl-1,3-thiazole-5-carboxylate with structurally related thiazole carboxylates:
Key Observations:
- Substituent Effects: The formyl group in this compound distinguishes it from phenyl- or heteroaryl-substituted analogs. This group enhances electrophilicity, enabling reactions like Schiff base formation, unlike the electron-withdrawing chlorine in dichlorophenyl derivatives or the electron-donating pyrrole in BB01-2330 .
- Synthetic Methods: Ethyl 4-formyl derivatives are likely synthesized via formylation of pre-existing thiazole intermediates, whereas phenyl-substituted analogs (e.g., CAS 2089257-57-6) are prepared via Suzuki coupling or nucleophilic aromatic substitution . The one-pot synthesis of dihydrothiazole derivatives (e.g., 75% yield for 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate) suggests efficient routes for related scaffolds .
- Applications: Formyl-containing derivatives are pivotal in synthesizing bioactive molecules, such as Febuxostat intermediates , while dichlorophenyl or trifluoromethyl analogs (e.g., CAS 1171528-99-6 ) may target specific enzyme active sites due to enhanced lipophilicity and binding affinity.
Crystallographic and Stability Insights
- Crystal Packing: Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate exhibits intermolecular C–H···O interactions and planar conformations, which stabilize its solid-state structure . Similar interactions may govern the stability of ethyl 4-formyl derivatives.
- Safety and Handling: Safety data sheets for related compounds (e.g., ethyl 2-pyridin-3-yl-1,3-thiazole-5-carboxylate) emphasize standard laboratory precautions, including ventilation and protective equipment . Formyl groups may increase reactivity hazards compared to methyl or phenyl substituents.
Pharmacological Potential
- Bioactivity: The formyl group’s role in hydrogen bonding and Schiff base formation may enhance interactions with biological targets, as seen in triazole-carboxylate hybrids with reported anticancer activity . In contrast, fluorinated derivatives (e.g., CAS 2089257-57-6 ) leverage fluorine’s metabolic stability for prolonged efficacy.
Biological Activity
Ethyl 4-formyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their ability to interact with various biological targets, leading to significant pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring with a formyl group and an ethyl ester substituent. The thiazole structure contributes to its biological reactivity and potential as a pharmacophore.
| Compound Name | Chemical Structure | Key Features |
|---|---|---|
| This compound | Structure | Contains a formyl group and an ethoxy moiety |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. Thiazole derivatives often act as enzyme inhibitors or substrates, influencing multiple biochemical pathways.
Target Proteins
Research indicates that thiazole derivatives can interact with several important biological targets:
- Kinases : Inhibition of specific kinases can lead to altered cell signaling pathways.
- Enzymes : Thiazoles may act as competitive inhibitors for enzymes involved in metabolic processes.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Thiazole derivatives have demonstrated significant antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, suggesting its potential use in treating infections.
Anticancer Properties
Recent research highlights the anticancer potential of thiazole derivatives. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines by disrupting critical cellular processes.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.10 | Induction of apoptotic pathways |
| HepG2 (Liver Cancer) | 6.51 | Cell cycle arrest |
Case Studies
Several case studies illustrate the efficacy of this compound:
- Antimicrobial Study : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations.
- Cytotoxicity Assay : In vitro assays demonstrated that the compound inhibited the proliferation of MCF-7 and HepG2 cells significantly more than standard chemotherapeutics like 5-Fluorouracil.
Q & A
Q. What are the common synthetic routes for Ethyl 4-formyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?
this compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via post-functionalization of preformed thiazole cores. A key step involves introducing the formyl group at the 4-position through Vilsmeier-Haack formylation. Optimization includes controlling temperature (e.g., 0–5°C for formylation to avoid side reactions) and solvent choice (e.g., DMF for formylation efficiency). Purity is often achieved via recrystallization from ethanol, as demonstrated in analogous thiazole syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR confirm the formyl proton (δ ~9.8–10.2 ppm) and ester carbonyl (δ ~165–170 ppm).
- IR : Stretching bands for C=O (ester: ~1700 cm, formyl: ~1680 cm) and C=N (thiazole: ~1600 cm).
- Mass Spectrometry : HRMS validates molecular ion peaks and fragmentation patterns. Cross-referencing with crystallographic data (e.g., bond lengths from X-ray studies) ensures accuracy .
Q. How is single-crystal X-ray diffraction used to resolve the structure of this compound?
Single crystals are grown via slow evaporation (e.g., ethanol). Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. Structure solution uses direct methods (SHELXS-97), followed by refinement (SHELXL-97) to achieve R-factors <0.05. Key parameters include thiazole ring planarity and dihedral angles between substituents, which inform electronic and steric effects .
Q. What safety protocols are essential when handling this compound?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential volatility of formyl groups.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Safety data for analogous thiazoles highlight these measures .
Q. How does the formyl group influence the compound’s reactivity in further functionalization?
The formyl group enables nucleophilic additions (e.g., Grignard reactions) or condensation reactions (e.g., hydrazone formation). Steric hindrance from the thiazole ring may slow reactivity, requiring polar aprotic solvents (e.g., DMSO) and elevated temperatures (~60–80°C) .
Advanced Research Questions
Q. How can discrepancies between spectroscopic and crystallographic data be resolved?
Contradictions (e.g., unexpected NMR shifts vs. X-ray bond lengths) require multi-technique validation:
- DFT Calculations : Compare experimental and computed spectra.
- Twinned Crystals : Use SHELXL’s TWIN command to refine problematic datasets.
- Dynamic Effects : Variable-temperature NMR to probe conformational flexibility .
Q. What strategies address low yield in formylation reactions of thiazole derivatives?
- Catalysis : Lewis acids (e.g., ZnCl) enhance electrophilicity of the formylating agent.
- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) to direct formylation.
- Microwave Assistance : Reduces reaction time and improves selectivity .
Q. How do substituents on the thiazole ring affect intermolecular interactions in crystal packing?
The formyl and ester groups engage in weak hydrogen bonds (C–H⋯O) and π-π stacking, influencing solubility and melting points. For example, in Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate, nitro groups enhance dipole interactions, altering crystal symmetry (triclinic vs. monoclinic) .
Q. What computational methods predict the electronic properties of this compound?
Q. How can polymorphism in thiazole derivatives impact material characterization?
Polymorphs arise from varying crystallization conditions (e.g., solvent polarity). Techniques to identify them include:
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
